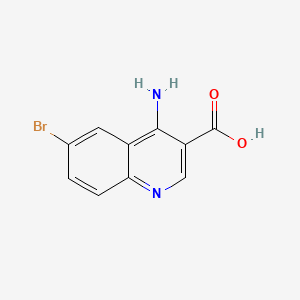

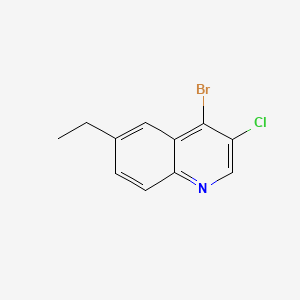

4-Amino-6-bromoquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Amino-6-bromoquinoline-3-carboxylic acid” is a heterocyclic chemical compound that has a broad range of applications in various fields of research and industry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of “this compound” involves several protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

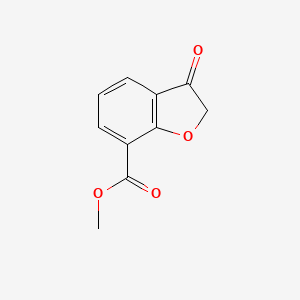

The molecular formula of “this compound” is C10H7BrN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse and complex. They involve various synthesis protocols and can be influenced by factors such as the presence of transition metals, the use of ionic liquids, and the application of ultrasound irradiation .

Applications De Recherche Scientifique

Photolabile Protecting Group

A study by Fedoryak and Dore (2002) introduced brominated hydroxyquinoline as a new photolabile protecting group for carboxylic acids. This compound, with enhanced single-photon quantum efficiency and multiphoton-induced photolysis sensitivity, offers applications in the release of biological messengers in vivo due to its increased solubility and minimal fluorescence characteristics (Fedoryak & Dore, 2002).

Derivatization Reagent for Biological Carboxylic Acids

Mochizuki et al. (2013) synthesized a novel bromoquinolinium reagent for the efficient analysis of carboxylic acids in biological samples via HPLC-MS. This method demonstrated selective determination of bile and free fatty acids in human plasma, highlighting its utility in qualitative and quantitative analyses (Mochizuki et al., 2013).

Synthesis and Antimicrobial Activity

Patel, Mistry, and Desai (2006) explored the synthesis of newer quinazolinones from 4-Amino-6-bromoquinoline-3-carboxylic acid derivatives, examining their potential antimicrobial activity. This research contributes to the development of novel antimicrobial agents (Patel, Mistry, & Desai, 2006).

Gas Phase Reaction Studies

Thevis et al. (2008) investigated the gas phase reactions of substituted isoquinolines, including compounds related to this compound. This study provides insights into mass spectrometric analyses of prolylhydroxylase inhibitor drug candidates, offering pathways for the characterization of related compounds (Thevis et al., 2008).

Novel Anti-tumor Lead

Gao et al. (2015) synthesized and tested a novel isoquinoline compound for anti-tumor activity, demonstrating high therapeutic efficacy and low systemic toxicity. This study underscores the potential of using multiple isoquinoline-3-carboxylic acid moieties in anti-tumor drug design (Gao et al., 2015).

Orientations Futures

Quinoline and its derivatives, including “4-Amino-6-bromoquinoline-3-carboxylic acid”, have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on developing new methods and synthetic approaches towards these compounds, as well as exploring their pharmacological activity .

Mécanisme D'action

Target of Action

This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been studied for its potential applications in medicinal chemistry

Mode of Action

As a quinoline derivative, it may interact with its targets through a variety of mechanisms, including binding to enzymes or receptors, disrupting membrane integrity, or interfering with DNA synthesis . The exact mode of action would depend on the specific targets of this compound, which are currently unknown.

Biochemical Pathways

Quinoline derivatives have been found to interact with a wide range of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The specific pathways affected by this compound would depend on its molecular targets, which are currently unknown.

Action Environment

The action of 4-Amino-6-bromoquinoline-3-carboxylic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets

Propriétés

IUPAC Name |

4-amino-6-bromoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUIEFZTKCWYTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673694 |

Source

|

| Record name | 4-Amino-6-bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216263-67-0 |

Source

|

| Record name | 4-Amino-6-bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)

![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)

![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)